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Compound of Interest

Compound Name:
N'-butanoyl-2-

methylbenzohydrazide

Cat. No.: B187683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds.

Among these, benzohydrazide derivatives have emerged as a versatile class of compounds

exhibiting a wide spectrum of biological activities. While the specific biological target of N'-
butanoyl-2-methylbenzohydrazide is not yet publicly validated, this guide provides a

comparative analysis of the bioactive potential of the broader benzohydrazide class, offering

insights into their potential mechanisms of action and therapeutic applications. This is based on

available experimental data for structurally related compounds.

Comparative Analysis of Biological Activities
Benzohydrazide derivatives have been extensively studied for various biological activities,

including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables

summarize key quantitative data from studies on different benzohydrazide derivatives,

providing a comparative overview of their potency.

Table 1: Anticancer Activity of Benzohydrazide Derivatives

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b187683?utm_src=pdf-interest
https://www.benchchem.com/product/b187683?utm_src=pdf-body
https://www.benchchem.com/product/b187683?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound ID
Cancer Cell
Line

IC50 (µM) Target Reference

H20 (a

dihydropyrazole-

containing

benzohydrazide)

A549 (Lung) 0.46 EGFR [1]

H20 MCF-7 (Breast) 0.29 EGFR [1]

H20 HeLa (Cervical) 0.15 EGFR [1]

H20 HepG2 (Liver) 0.21 EGFR [1]
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Compound ID Microorganism pMIC Reference

(E)-4-chloro-Nʹ-

(thiophen-2-

ylmethylene)benzohyd

razide (S3)

E. coli 15 [2]

Compound 5c

(imidazo[1,2-

a]pyrimidin-2-

yl)methylene)

benzohydrazide

S. aureus - [3]

Compound 5d

(imidazo[1,2-

a]pyrimidin-2-

yl)methylene)

benzohydrazide

S. aureus - [3]

Compound 5g

(imidazo[1,2-

a]pyrimidin-2-

yl)methylene)

benzohydrazide

S. aureus - [3]

Compound 5i

(imidazo[1,2-

a]pyrimidin-2-

yl)methylene)

benzohydrazide

S. aureus - [3]

Compound 5j

(imidazo[1,2-

a]pyrimidin-2-

yl)methylene)

benzohydrazide

S. aureus - [3]

Table 3: Cholinesterase Inhibitory Activity of Benzohydrazide Derivatives
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Compound Target IC50 (µM) Reference

N-Tridecyl-2-[4-

(trifluoromethyl)benzo

yl]hydrazine-1-

carboxamide

Acetylcholinesterase

(AChE)
27.04 - 106.75 [4]

N-Pentadecyl-2-[4-

(trifluoromethyl)benzo

yl]hydrazine-1-

carboxamide

Acetylcholinesterase

(AChE)
27.04 - 106.75 [4]

Hydrazide-hydrazones

from 4-

(trifluoromethyl)benzo

hydrazide

Acetylcholinesterase

(AChE)
46.8 - 137.7 [5]

N-Alkyl-2-[4-

(trifluoromethyl)benzo

yl]hydrazine-1-

carboxamides

Butyrylcholinesterase

(BuChE)
58.01 - 277.48 [4]

Hydrazide-hydrazones

from 4-

(trifluoromethyl)benzo

hydrazide

Butyrylcholinesterase

(BuChE)
19.1 - 881.1 [5]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative experimental protocols for key assays cited in the literature for

benzohydrazide derivatives.

1. EGFR Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of the Epidermal

Growth Factor Receptor (EGFR), a key target in cancer therapy.[1]
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Materials: Recombinant human EGFR, ATP, substrate peptide, test compounds, and a

detection reagent.

Procedure:

The reaction is initiated by mixing the test compound with the EGFR enzyme in a buffer

solution.

ATP and a specific substrate peptide are added to the mixture.

The reaction is allowed to proceed for a specified time at a controlled temperature.

The amount of phosphorylated substrate is quantified using a suitable detection method,

such as luminescence or fluorescence.

The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's

activity, is calculated.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound

against various microorganisms.[2]

Materials: Mueller-Hinton broth, bacterial or fungal inoculum, test compounds, and microtiter

plates.

Procedure:

Serial dilutions of the test compound are prepared in the wells of a microtiter plate.

A standardized inoculum of the microorganism is added to each well.

The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

The MIC is determined as the lowest concentration of the compound that visibly inhibits

the growth of the microorganism.

3. Cholinesterase Inhibition Assay (Ellman's Method)
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This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase

(AChE) and butyrylcholinesterase (BuChE).[4][5]

Materials: Acetylthiocholine or butyrylthiocholine iodide, DTNB (Ellman's reagent), AChE or

BuChE enzyme, and test compounds.

Procedure:

The enzyme is pre-incubated with the test compound.

The substrate (acetylthiocholine or butyrylthiocholine) and DTNB are added to the reaction

mixture.

The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with

DTNB to produce a yellow-colored product.

The absorbance of the yellow product is measured over time using a spectrophotometer.

The rate of the reaction is calculated, and the percentage of inhibition by the test

compound is determined to calculate the IC50 value.

Visualizing Molecular Pathways and Experimental
Workflows
Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell

growth and proliferation, and its dysregulation is often implicated in cancer.[1] The diagram

below illustrates a simplified overview of this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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